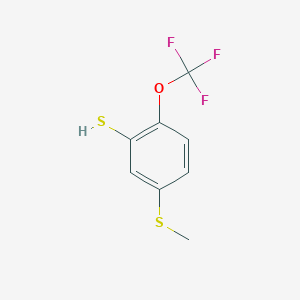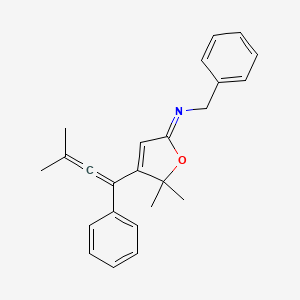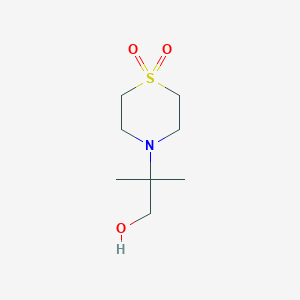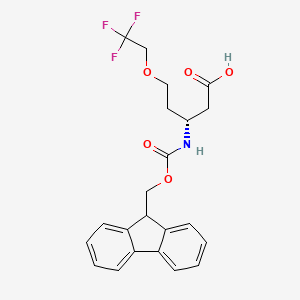
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,2,2-trifluoroethoxy)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,2,2-trifluoroethoxy)pentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,2,2-trifluoroethoxy)pentanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group.
Formation of the Pentanoic Acid Backbone:
Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced under specific reaction conditions, often involving the use of trifluoroethanol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions required to build the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the trifluoroethoxy position.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,2,2-trifluoroethoxy)pentanoic acid is used as an intermediate in the synthesis of complex organic molecules, particularly peptides.
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms due to its ability to form stable peptide bonds.
Medicine
Industry
Industrially, the compound can be used in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,2,2-trifluoroethoxy)pentanoic acid involves its ability to form stable peptide bonds. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the amino group can participate in further reactions, allowing for the formation of complex peptide structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxy-pentanoic acid: Similar structure but with a hydroxy group instead of a trifluoroethoxy group.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-pentanoic acid: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
Uniqueness
The presence of the trifluoroethoxy group in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,2,2-trifluoroethoxy)pentanoic acid imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C22H22F3NO5 |
|---|---|
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2,2,2-trifluoroethoxy)pentanoic acid |
InChI |
InChI=1S/C22H22F3NO5/c23-22(24,25)13-30-10-9-14(11-20(27)28)26-21(29)31-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,26,29)(H,27,28)/t14-/m1/s1 |
InChI-Schlüssel |
HTFWCLAADOQFEN-CQSZACIVSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCOCC(F)(F)F)CC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCOCC(F)(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


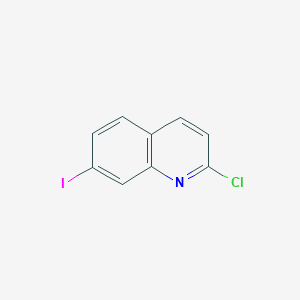
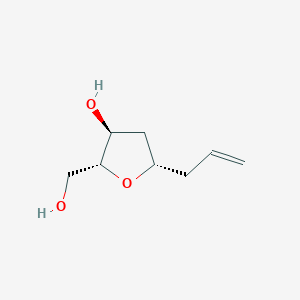
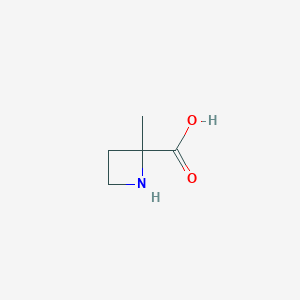
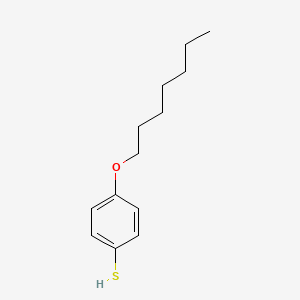
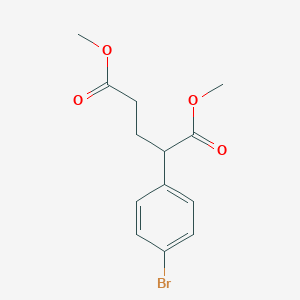
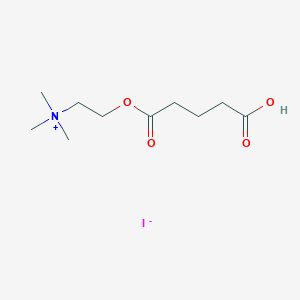
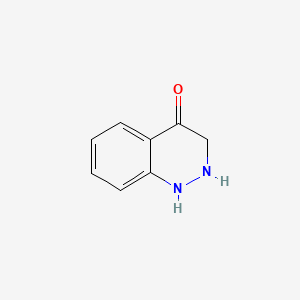
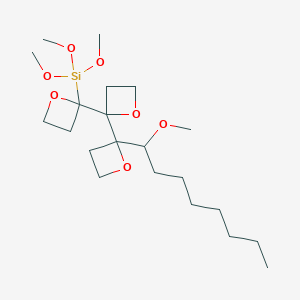
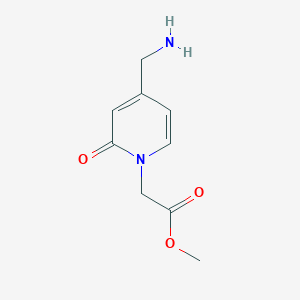
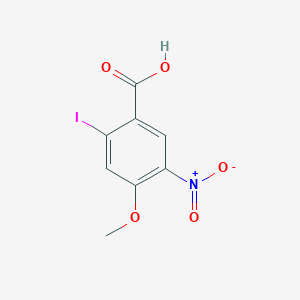
![2,3-Dihydroxy-4-oxo-4-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)butanoic acid](/img/structure/B12851131.png)
